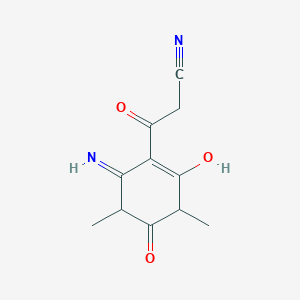

3-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-3-oxopropanenitrile

Beschreibung

3-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-3-oxopropanenitrile (CAS: 887352-46-7) is a pyrimidine derivative featuring a cyanoacetophenone moiety. Its core structure includes a 6-amino-1,3-dimethyluracil scaffold modified at the 5-position with a 3-oxopropanenitrile group. This compound is utilized in organic synthesis, pharmaceutical research, and as a precursor for heterocyclic compounds. Its stability and reactivity are influenced by the electron-withdrawing cyano and carbonyl groups, making it a versatile intermediate in nucleophilic addition and cyclization reactions .

Eigenschaften

IUPAC Name |

3-(2-hydroxy-6-imino-3,5-dimethyl-4-oxocyclohexen-1-yl)-3-oxopropanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c1-5-9(13)8(7(14)3-4-12)11(16)6(2)10(5)15/h5-6,13,16H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKSVDJSKDPMAPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)C(C(=N)C(=C1O)C(=O)CC#N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00675575 | |

| Record name | 3-(2-Amino-3,5-dimethyl-4,6-dioxocyclohex-1-en-1-yl)-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887352-46-7 | |

| Record name | 3-(2-Amino-3,5-dimethyl-4,6-dioxocyclohex-1-en-1-yl)-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biologische Aktivität

3-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-3-oxopropanenitrile is a compound of interest due to its potential biological activities. This compound is structurally related to various pyrimidine derivatives, which have been widely studied for their pharmacological properties. The focus of this article is to explore the biological activity of this compound through various studies and findings.

- Molecular Formula : C7H10N4O3

- Molecular Weight : 198.18 g/mol

- CAS Number : 7597-60-6

Biological Activity Overview

The biological activities of 3-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-3-oxopropanenitrile are primarily associated with its role as a potential therapeutic agent. Research indicates that compounds with similar structures exhibit various pharmacological effects:

- Antimicrobial Activity : Pyrimidine derivatives have shown promising results against a range of microbial pathogens. Studies suggest that modifications in the structure can enhance the antimicrobial potency of these compounds.

- Anticancer Properties : Some derivatives have demonstrated cytotoxic effects on cancer cell lines. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation.

- Anti-inflammatory Effects : Certain studies indicate that pyrimidine-based compounds can modulate inflammatory responses, making them candidates for treating inflammatory diseases.

Antimicrobial Studies

A study conducted by Hiwarkar et al. (2017) examined various pyrrole derivatives and their antimicrobial activities. The findings indicated that certain structural modifications could significantly enhance the efficacy against resistant bacterial strains . Although this study did not focus specifically on the compound , it highlights the potential for similar pyrimidine derivatives to exhibit antimicrobial properties.

Anticancer Activity

Research published in the Journal of Medicinal Chemistry explored a series of pyrimidine derivatives and their effects on cancer cell lines. The study found that compounds with specific functional groups exhibited significant cytotoxicity against breast cancer cells through apoptosis induction . This suggests that 3-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-3-oxopropanenitrile may also possess similar anticancer properties.

Anti-inflammatory Mechanism

A review article discussed the anti-inflammatory potential of pyrimidine derivatives. It was noted that these compounds could inhibit pro-inflammatory cytokines and enzymes such as COX and LOX . This mechanism could be relevant for the compound under investigation.

Data Table: Biological Activities of Related Compounds

| Compound Name | Activity Type | Reference |

|---|---|---|

| N-(6-Amino-1,3-dimethyl-2,4-dioxo-pyrimidinyl)formamide | Antimicrobial | Hiwarkar et al., 2017 |

| 5-Methylpyrimidine Derivative | Anticancer | Journal of Medicinal Chemistry |

| Pyrimidine Derivatives | Anti-inflammatory | Review Article on Pyrimidines |

Vergleich Mit ähnlichen Verbindungen

The compound is structurally and functionally related to several derivatives of 6-amino-1,3-dimethyluracil.

Structural and Functional Comparison

Key Observations :

- The target compound contains a cyano group, enhancing its electrophilicity compared to thiol (in ) or alkylamide derivatives ().

- Compound incorporates a 3,4-dimethoxyphenyl group, which may improve lipophilicity and bioavailability compared to the cyanoacetophenone moiety.

- Compound has a sulfhydryl group, enabling disulfide bond formation or metal coordination, unlike the target compound.

Physicochemical Properties

Key Observations :

- The target compound’s stability at -20°C suggests practical handling advantages over hygroscopic derivatives like .

- Higher yields (e.g., 88% in ) are achieved with propiolamide derivatives, possibly due to optimized reaction conditions.

Key Observations :

- The target compound’s synthesis via multicomponent reactions offers atom economy, whereas EDC-mediated coupling () requires stoichiometric reagents.

- Amidation methods () are versatile but may require stringent anhydrous conditions.

Q & A

Q. What are the common synthetic routes for 3-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-3-oxopropanenitrile?

- Methodological Answer : Synthesis often involves multi-step condensation reactions. For example:

- Stepwise functionalization : A pyrimidine core is first synthesized, followed by nitrile group introduction via cyanoacetylation. Ethanol and piperidine are common solvents/catalysts at low temperatures (0–5°C) .

- Protecting group strategies : tert-Butyldimethylsilyl (TBDMS) and bis(4-methoxyphenyl)phenylmethyl (BMPM) groups are used to protect reactive hydroxyl or amino groups during synthesis, enabling selective functionalization .

- Key intermediates : Derivatives like 3-oxo-3-pyrrolidin-1-yl-propionitrile or 2-cyanoacetamide analogs serve as precursors for further modifications .

Q. How is the purity of this compound assessed in research settings?

- Methodological Answer : Purity is typically evaluated using:

- HPLC/UV-Vis : Quantifies impurities by comparing retention times and absorbance profiles.

- Elemental Analysis : Validates empirical formula consistency (e.g., C, H, N content).

- TLC Monitoring : Used during synthesis to track reaction progress and isolate intermediates .

- Buffer-based assays : Ammonium acetate buffers (pH 6.5) are employed to stabilize the compound during analysis .

Q. What spectroscopic methods are employed for structural characterization?

- Methodological Answer :

- Single-crystal X-ray diffraction : Resolves atomic-level geometry, as demonstrated for structurally related tetrahydrothieno-pyrimidines .

- NMR : H and C NMR identify functional groups (e.g., methyl, carbonyl, cyano) and confirm substitution patterns .

- FT-IR : Detects characteristic peaks for C≡N (~2200 cm) and carbonyl groups (~1700 cm) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when analyzing derivatives?

- Methodological Answer :

- Cross-validation : Combine multiple techniques (e.g., X-ray crystallography with NMR) to confirm ambiguous signals. For example, crystal structures can clarify regiochemical uncertainties in pyrimidine derivatives .

- Computational modeling : Density Functional Theory (DFT) predicts NMR/IR spectra for comparison with experimental data, addressing discrepancies in electronic environments .

- Isotopic labeling : Use N or C-labeled precursors to trace signal origins in complex spectra .

Q. What computational methods are suitable for studying the electronic properties of derivatives?

- Methodological Answer :

- DFT calculations : Optimize molecular geometries and calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For example, electron-withdrawing groups like nitriles stabilize LUMO levels, enhancing electrophilic character .

- Molecular docking : Screen derivatives against biological targets (e.g., enzymes) to identify potential binding modes, as seen in thieno-pyrimidine analogs .

- ADMET prediction : Use tools like SwissADME to evaluate pharmacokinetic properties (e.g., solubility, metabolic stability) early in drug discovery workflows .

Q. What strategies optimize reaction yields for complex derivatives under varying conditions?

- Methodological Answer :

- Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while ethanol/water mixtures improve crystallization .

- Catalyst screening : Piperidine or triethylamine catalyzes Knoevenagel condensations, improving yields of cyanoacetamide derivatives .

- Temperature control : Low temperatures (0–5°C) minimize side reactions during nitrile group incorporation .

Q. How is this compound applied in drug discovery or material science?

- Methodological Answer :

- Anticancer agents : Derivatives like thieno-pyrimidines exhibit activity against kinases or DNA repair enzymes. Structural analogs with 3-phenyl-1,2,4-oxadiazole moieties show promising cytotoxicity profiles .

- Photodynamic therapy : Nitrile-containing compounds are explored as photosensitizers due to their electron-deficient cores .

- Polymer precursors : Cyano groups participate in click chemistry or polymerization reactions, enabling functional material design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.